![molecular formula C24H18ClN5O3 B2472562 N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-80-8](/img/no-structure.png)

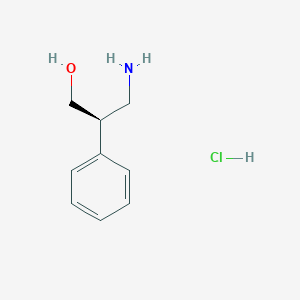

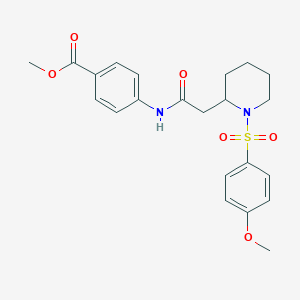

N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of triazoloquinazoline, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

Triazoloquinazoline derivatives contain a triazole ring fused with a quinazoline ring. The molecular structure can be analyzed using techniques like NMR spectroscopy, X-ray crystallography, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Common reactions could involve the triazole ring, the quinazoline ring, or the amide group .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. Computational chemistry tools can also predict these properties .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds similar to N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. For instance, El‐Kazak and Ibrahim (2013) synthesized a series of compounds including polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, exhibiting significant antimicrobial activity (El‐Kazak & Ibrahim, 2013). Similarly, Gineinah (2001) synthesized derivatives that incorporated 5-substituted 1,2,4-triazolo[4,3-c]quinazoline, showing promising antibacterial potency (Gineinah, 2001).

Anticancer Activity

Research into anticancer properties is another significant application. A study by Reddy et al. (2015) revealed that 1,2,4-triazolo[4,3-a]-quinoline derivatives exhibited notable anticancer activity, specifically against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Structural and Molecular Studies

Structural characterization and molecular studies also form a crucial part of the research. Wu et al. (2021) synthesized a compound with a structure similar to the target molecule and conducted comprehensive structural analysis using various spectroscopy techniques and X-ray crystallography, providing insights into molecular interactions and potential biological activities (Wu et al., 2021).

Synthesis and Reactivity

The synthesis and reactivity of related compounds have been extensively studied. For example, the work of Tennant (1966) on the synthesis of triazolo[1,5-a]quinazoline derivatives highlights the chemical reactivity and potential for creating diverse derivatives of this class of compounds (Tennant, 1966).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzylamine with 4-methoxyphenylacetic acid to form an intermediate, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole-5-one to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-methoxyphenylacetic acid", "2-amino-4,5-dihydro-1,2,3-triazole-5-one", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 equiv) and 4-methoxyphenylacetic acid (1.1 equiv) in DMF and add DIPEA (1.1 equiv). Stir the mixture at room temperature for 2 hours.", "Step 2: Add DCC (1.1 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in DMF and add 2-amino-4,5-dihydro-1,2,3-triazole-5-one (1.1 equiv). Stir the mixture at room temperature for 2 hours.", "Step 5: Concentrate the reaction mixture under reduced pressure and dissolve the residue in methanol.", "Step 6: Add ethyl acetate to the methanol solution and stir for 30 minutes.", "Step 7: Collect the precipitated product by filtration and wash with water and ethyl acetate.", "Step 8: Dry the product under vacuum to obtain N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |

Número CAS |

1031595-80-8 |

Nombre del producto |

N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

Fórmula molecular |

C24H18ClN5O3 |

Peso molecular |

459.89 |

Nombre IUPAC |

N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H18ClN5O3/c1-33-18-9-4-15(5-10-18)21-22-27-24(32)19-11-6-16(12-20(19)30(22)29-28-21)23(31)26-13-14-2-7-17(25)8-3-14/h2-12,29H,13H2,1H3,(H,26,31) |

SMILES |

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2472481.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2472483.png)

![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)

![2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2472496.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2472497.png)

![3-chloro-4-fluoro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2472498.png)

![3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2472499.png)

![N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2472501.png)